Gonadorelin monoacetate is a synthetic analogue of gonadotropin-releasing hormone, which plays a critical role in regulating reproductive functions. It stimulates the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland, thereby influencing ovarian and testicular function. This compound is primarily used in veterinary medicine for managing reproductive issues in cattle and other livestock, as well as in human medicine for treating certain types of infertility.
Gonadorelin is classified as a peptide hormone and is derived from the hypothalamus. It is a decapeptide composed of ten amino acids and is typically synthesized in its acetate form for enhanced stability and solubility. The compound is categorized under biologic therapies, specifically as a hormone used in both approved and investigational applications.
Gonadorelin monoacetate is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin. The synthesis involves the following steps:
This method ensures high purity and yield of gonadorelin monoacetate, making it suitable for pharmaceutical applications .
The molecular formula of gonadorelin monoacetate is . The structure consists of a decapeptide sequence characterized by specific amino acid residues that confer its biological activity. The acetate group enhances its solubility and stability in solution.
Gonadorelin monoacetate undergoes several chemical reactions relevant to its function:
The pharmacokinetics of gonadorelin indicate rapid absorption following intramuscular injection, with peak plasma concentrations occurring approximately 15 minutes post-administration. Its half-life ranges from 2 to 40 minutes depending on the route of administration .
Gonadorelin monoacetate acts by mimicking the natural gonadotropin-releasing hormone released by the hypothalamus. The mechanism involves:
This process is essential for normal reproductive function in both females and males .
These properties make gonadorelin suitable for both veterinary and human medical applications .
Gonadorelin monoacetate has several scientific uses:
Microwave-assisted solid-phase peptide synthesis (MW-SPPS) significantly enhances the production efficiency of gonadorelin monoacetate. The protocol employs Fmoc-protected amino acids anchored to 2-chlorotrityl chloride resin or Rink amide MBHA resin, with microwave irradiation (50–75°C) accelerating coupling and deprotection steps. Critical reagents include N,N-diisopropylcarbodiimide (DIC) and ethyl cyanoglyoxylate-2-oxime (Oxyma) for amino acid activation, reducing racemization risks. Solvents like N,N-dimethylformamide (DMF) facilitate rapid swelling of the resin matrix under microwave conditions. Each coupling cycle requires 3 equivalents of amino acids to achieve >99% yield per step, as lower equivalents (1–2) result in truncated sequences and failed syntheses [1] [5].
Table 1: Key Parameters for MW-SPPS of Gonadorelin Monoacetate
Parameter | Optimal Value | Function |
---|---|---|
Temperature | 75°C | Accelerates coupling/deprotection kinetics |
Amino Acid Equivalents | 3 eq | Ensures near-complete reaction conversion |
Coupling Time | 5–10 minutes | Minimizes side reactions |
Activator | DIC/Oxyma | Suppresses epimerization |
Fmoc-based synthesis of gonadorelin requires strategic handling of arginine and histidine side chains, which are protected by N-Pbf and N-Boc groups, respectively. Segment condensation is adopted for challenging sequences: The C-terminal fragment (Gly-Leu-Arg-Pro-Gly-NH₂) is synthesized first, followed by coupling with the N-terminal segment (Pyr-His-Trp-Ser-Tyr). The Arg⁶ residue necessitates double coupling with O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) to overcome steric hindrance. Post-condensation, selective deprotection of the Dde group from Arg⁶ enables on-resin acetylation using acetic anhydride, forming the monoacetate salt directly on the solid support. This approach achieves crude peptide purity >85% and minimizes deletion sequences [1] [4].
Conventional SPPS requires 60–90 minutes per coupling cycle at room temperature, whereas microwave protocols complete each step in ≤10 minutes. A direct comparison demonstrates that MW-SPPS improves the overall yield of gonadorelin monoacetate by 35–40% while reducing solvent consumption by 50%. Purity metrics further highlight microwave advantages: Crude peptides synthesized via MW-SPPS exhibit 92–95% purity by HPLC, compared to 70–75% for traditional methods. This efficiency stems from enhanced diffusion of reagents into the resin matrix and accelerated reaction kinetics under microwave irradiation [1].
Table 2: Efficiency Metrics for Gonadorelin Synthesis Methods
Method | Time per Coupling | Overall Yield | Crude Purity | Side Products |
---|---|---|---|---|
Traditional SPPS | 60–90 minutes | 52–58% | 70–75% | Truncated peptides (15%) |
MW-SPPS | 5–10 minutes | 88–92% | 92–95% | Deletion peptides (3–5%) |
Industrial-scale manufacturing faces hurdles in purification consistency and cost management. The peptide’s hydrophobicity (logP = −1.2) complicates reversed-phase HPLC separation of structurally similar impurities, such as des-Ser⁴-gonadorelin and Arg⁶-deamidated products. Large-column chromatography (≥20 cm diameter) requires gradient optimization to maintain resolution, increasing acetonitrile consumption by 30%. Additionally, microwave reactors face engineering limitations in uniform energy distribution for batches exceeding 5 kg, leading to hot spots and incomplete couplings. These factors elevate production costs by 25% compared to shorter peptides. Solutions include segmented flow reactors for continuous synthesis and hybrid microwave/conventional heating systems [7] [9] [10].
Crude gonadorelin undergoes multi-step purification to achieve pharmacopeial standards (>98.5% purity). Initial desalting uses Sephadex G-25 columns eluted with 0.1% acetic acid. Primary purification employs reversed-phase HPLC with a C₁₈ stationary phase (10 μm particle size, 300 Å pore) and a ternary mobile phase:
A gradient of 15→40% Solvent B over 60 minutes resolves acetylated isoforms from the monoacetate target. Critical impurities include diacetyl-gonadorelin (retention time = 42 minutes) and oxidized Trp³ (retention time = 38 minutes). Final polishing uses lyophilization from tert-butanol/water (1:9) to obtain the monoacetate salt with <0.1% residual solvents. This process yields 72–75% recovery of pharmaceutical-grade peptide [1] [3].
Table 3: HPLC Purification Parameters for Gonadorelin Monoacetate
Step | Conditions | Target Impurities Removed |
---|---|---|
Desalting | Sephadex G-25, 0.1% acetic acid | Inorganic salts, small organics |
Primary Purification | C₁₈ column, 15–40% acetonitrile gradient | Diacetylated variants, truncated chains |
Final Polishing | Lyophilization (tert-butanol/water) | Residual TFA, acetonitrile |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1